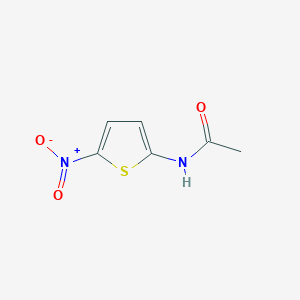![molecular formula C18H34N2OS3 B13756200 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione CAS No. 72453-57-7](/img/structure/B13756200.png)
3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of dodecyloxybutylamine with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiadiazolidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[1-(Octyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
- 3-[1-(Hexadecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
- 3-[1-(Decyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
Uniqueness
The dodecyloxy group provides distinct hydrophobic characteristics, making it suitable for applications where such properties are desired .
Propiedades
Número CAS |
72453-57-7 |
|---|---|
Fórmula molecular |
C18H34N2OS3 |
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
3-(1-dodecoxybutyl)-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C18H34N2OS3/c1-3-5-6-7-8-9-10-11-12-13-15-21-16(14-4-2)20-18(23)24-17(22)19-20/h16H,3-15H2,1-2H3,(H,19,22) |
Clave InChI |
RRGMOIMGKQCAOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(CCC)N1C(=S)SC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
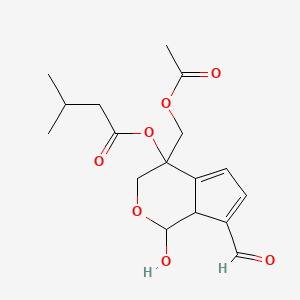

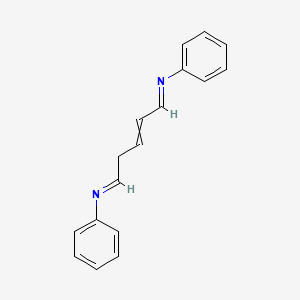
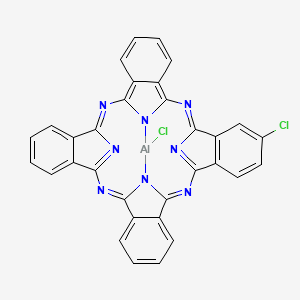
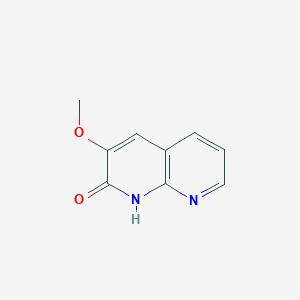


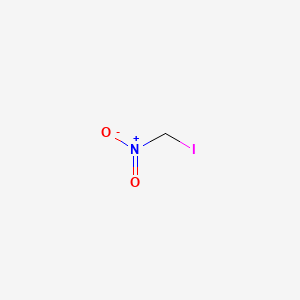
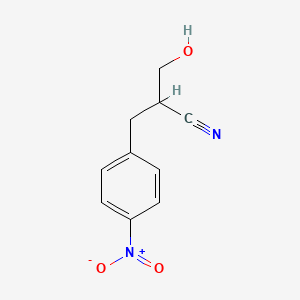
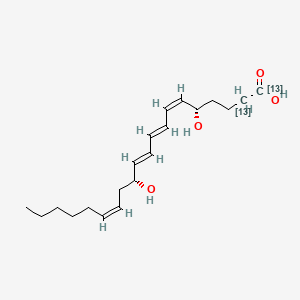
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
